molecular formula C12H14N2O B2374414 3-(Cyclopentylmethoxy)pyridine-4-carbonitrile CAS No. 1515314-42-7

3-(Cyclopentylmethoxy)pyridine-4-carbonitrile

Cat. No.: B2374414
CAS No.: 1515314-42-7
M. Wt: 202.257
InChI Key: FAQBYUFQPZOECX-UHFFFAOYSA-N
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Description

3-(Cyclopentylmethoxy)pyridine-4-carbonitrile is a pyridine derivative characterized by a cyclopentylmethoxy substituent at the 3-position and a nitrile group at the 4-position. The cyclopentylmethoxy group confers steric bulk and moderate lipophilicity, which may influence binding affinity and pharmacokinetic properties compared to smaller substituents like methoxy or ethoxy groups .

Properties

IUPAC Name

3-(cyclopentylmethoxy)pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c13-7-11-5-6-14-8-12(11)15-9-10-3-1-2-4-10/h5-6,8,10H,1-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAQBYUFQPZOECX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)COC2=C(C=CN=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(Cyclopentylmethoxy)pyridine-4-carbonitrile involves several steps. One common synthetic route includes the reaction of pyridine-4-carbonitrile with cyclopentylmethanol under specific conditions to form the desired compound. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

3-(Cyclopentylmethoxy)pyridine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Scientific Research Applications

3-(Cyclopentylmethoxy)pyridine-4-carbonitrile has a wide range of scientific research applications:

    Chemistry: It serves as a fundamental building block in coordination chemistry and forms polymeric adducts with copper(I) halides.

    Biology: The compound has been studied for its potential as a pain medication due to its cannabinoid properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various conditions, including pain and inflammation.

    Industry: It is used in the synthesis of other complex molecules and materials, making it valuable in industrial applications.

Mechanism of Action

The mechanism of action of 3-(Cyclopentylmethoxy)pyridine-4-carbonitrile involves its interaction with cannabinoid receptors in the body. These receptors are part of the endocannabinoid system, which plays a role in regulating pain, mood, and other physiological processes. The compound binds to these receptors, modulating their activity and leading to its therapeutic effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the 3-position significantly impacts molecular weight, solubility, and electronic properties. A comparison of key analogs is provided below:

Compound Name Substituents (Position 3) Molecular Weight (g/mol) Key Features
3-(Cyclopentylmethoxy)pyridine-4-carbonitrile Cyclopentylmethoxy 202 (calculated) Bulky, lipophilic
3-[(4-Chlorophenyl)sulfanyl]pyridine-4-carbonitrile (4-Chlorophenyl)sulfanyl 246.002 Electron-withdrawing, aromatic
6-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile (4-Methylphenyl)sulfanyl 404.84 Trifluoromethyl enhances lipophilicity
3-(Piperazin-1-yl)pyridine-4-carbonitrile Piperazine ~188 (calculated) Basic, improves solubility
  • Electronic Effects : The cyclopentylmethoxy group (electron-donating) contrasts with sulfanyl or trifluoromethyl groups (electron-withdrawing), altering charge distribution and reactivity .
  • Solubility : Piperazine-containing derivatives (e.g., 3-(piperazin-1-yl)pyridine-4-carbonitrile) exhibit enhanced aqueous solubility due to basicity, whereas bulky substituents like cyclopentylmethoxy may reduce solubility .

Key Research Findings and Implications

  • Structure-Activity Relationships (SAR) : Bulky 3-position substituents (e.g., cyclopentylmethoxy) may improve target selectivity but require optimization for solubility and metabolic stability .
  • Synthetic Robustness : Lessons from crystallography () and cyclization studies () emphasize the need for precise reaction control to avoid side products .
  • Pharmacological Potential: The nitrile group at position 4 is a conserved feature in enzyme inhibitors, suggesting that this compound could serve as a scaffold for developing novel therapeutics .

Biological Activity

3-(Cyclopentylmethoxy)pyridine-4-carbonitrile is a chemical compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 1515314-42-7
  • Molecular Formula : C12H14N2O

The compound features a pyridine ring substituted with a carbonitrile group and a cyclopentylmethoxy moiety, which may influence its biological activity through various mechanisms.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest efficacy against various bacterial strains.
  • Anticancer Properties : In vitro studies have shown potential in inhibiting cancer cell proliferation.
  • Neurological Effects : Investigations into its interaction with G protein-coupled receptors (GPCRs) indicate possible neuroprotective effects.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.
  • Receptor Modulation : It has been proposed that the compound interacts with GPCRs, influencing neurotransmitter release and neuronal signaling.
  • Cytotoxic Effects : The carbonitrile group may contribute to cytotoxicity in cancer cells by inducing apoptosis.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerReduced cell viability
NeurologicalModulation of receptor activity

Table 2: Comparison with Related Compounds

CompoundAntimicrobial ActivityAnticancer ActivityReference
This compoundModerateSignificant
3-(Cyclohexylmethoxy)pyridine-4-carbonitrileLowModerate
4-(Cyclopropylmethoxy)pyridine-3-carbonitrileHighLow

Case Studies

  • Antimicrobial Efficacy Study :
    A study conducted on various bacterial strains demonstrated that this compound exhibited significant antimicrobial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be lower than that of conventional antibiotics, suggesting its potential as an alternative treatment option.
  • Cancer Cell Proliferation Inhibition :
    In vitro assays using human cancer cell lines revealed that the compound significantly reduced cell viability in a dose-dependent manner. The study highlighted the role of the carbonitrile moiety in enhancing cytotoxic effects, indicating a promising avenue for further research in cancer therapeutics.
  • Neuroprotective Effects :
    Research on the interaction of this compound with GPCRs showed promising results in modulating neurotransmitter release, suggesting potential applications in treating neurodegenerative diseases. Animal models indicated improved cognitive function and reduced neuroinflammation following administration of the compound.

Q & A

Q. Example Bond Lengths from Analogous Structures

CompoundC–C (Å)C–N (Å)C–O (Å)Reference
4-(4-Chlorophenyl)-6-methoxybipyridine1.391.341.42
Thieno[2,3-b]pyridine derivative1.411.321.44

How do intermolecular interactions influence the crystal packing of this compound?

Advanced Research Question
Weak interactions (e.g., C–H···π, hydrogen bonds) dictate packing. For example:

  • C–H···N bonds : Stabilize layers along the b-axis in pyridine-carbonitrile analogs, as seen in 4-(2-fluorophenyl) derivatives (distance: 2.85 Å) .
  • π-π stacking : Parallel-displaced stacking (3.5–4.0 Å) between pyridine rings enhances thermal stability .
  • Van der Waals forces : Bulky cyclopentyl groups may introduce steric hindrance, reducing packing efficiency .

Case Study : A thieno-pyridine analog exhibited C–H···O interactions (2.72 Å), forming a 2D network .

What strategies resolve contradictions between experimental NMR data and computational predictions for this compound?

Advanced Research Question
Discrepancies often arise from solvent effects, tautomerism, or dynamic processes. Solutions include:

DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level and simulate NMR shifts (e.g., using Gaussian) .

Variable-Temperature NMR : Identify tautomers or conformational changes by analyzing signal splitting at low temperatures .

Cross-Validation : Compare with X-ray data to confirm bond lengths and angles .

Example : For a bipyridine-carbonitrile analog, DFT-predicted shifts deviated by <0.2 ppm after accounting for DMSO solvent effects .

What biological models are suitable for assessing the bioactivity of this compound?

Advanced Research Question
Based on structural analogs (e.g., cyclopenta[c]pyridine-4-carbonitrile):

  • In vitro : Enzyme inhibition assays (e.g., PREPL inhibitors via fluopol-ABPP screening) .
  • In vivo : Blood-brain barrier penetration studies in rodent models, leveraging the compound’s logP (~2.5) .
  • Cellular assays : Cytotoxicity profiling using MTT assays against cancer cell lines (e.g., HeLa, MCF-7) .

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